

Application Notes and Protocols for NCI-14465 Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCI-14465

Cat. No.: B15574885

[Get Quote](#)

Disclaimer: The designation "NCI-14465" does not correspond to a publicly cataloged cell line or experimental compound. This document provides a representative experimental protocol using the NCI-H441 cell line as a model, based on established National Cancer Institute (NCI) methodologies and publicly available data. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

The NCI-H441 cell line is a human lung adenocarcinoma cell line established from the pericardial fluid of a male patient.^[1] It is an epithelial-like cell line that grows adherently and is widely used in cancer research, particularly in studies related to lung cancer biology and drug discovery.^[1] This cell line is part of the NCI-60 panel, a group of 60 human cancer cell lines used by the National Cancer Institute for screening potential anti-cancer compounds.^[2] NCI-H441 cells express the major surfactant apoprotein (SP-A) and exhibit cytoplasmic structures resembling Clara cell granules.^[1]

Quantitative Data Summary

Table 1: NCI-H441 Cell Line Characteristics

Characteristic	Description
Origin	Human Lung Papillary Adenocarcinoma[1]
Morphology	Epithelial-like[1]
Growth Properties	Adherent[1]
Doubling Time	Approximately 58 hours in serum-containing medium[3][4]
Karyotype	Hyperdiploid with a modal chromosome number of 52[3][4]

Table 2: Cell Culture and Subculture Parameters

Parameter	Value
Seeding Density	5 x 10 ³ to 7 x 10 ³ viable cells/cm ² [1]
Maintenance Cell Concentration	3 x 10 ⁴ to 5 x 10 ⁴ cells/cm ² [1]
Subcultivation Ratio	1:3 to 1:8[1]
Trypsin-EDTA Concentration	0.25% (w/v) Trypsin- 0.53 mM EDTA
Centrifugation Speed	Approximately 125 x g for 5 to 10 minutes[1]
Medium Renewal Frequency	2 to 3 times per week[1]

Experimental Protocols

Preparation of Complete Growth Medium

The recommended medium for NCI-H441 cells is RPMI-1640.[3]

Components:

- RPMI-1640 Medium (basal)
- Fetal Bovine Serum (FBS) to a final concentration of 10%
- GlutaMAX™ supplement (optional, if not already in basal medium)[5]

- Penicillin/Streptomycin solution (optional)[5]

Procedure:

- Aseptically add the required volume of FBS to the basal RPMI-1640 medium to achieve a final concentration of 10%.
- If required, add GlutaMAX™ and Penicillin-Streptomycin to their recommended final concentrations.
- Mix the complete medium thoroughly by gentle inversion.
- Store the complete medium at 2-8°C, protected from light.[6] Warm the medium to 37°C in a water bath before use.[5]

Thawing of Cryopreserved NCI-H441 Cells

- Prepare a culture flask (T-75 is recommended for a standard cryovial) with 15 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO₂ incubator for at least 15 minutes to allow the medium to equilibrate.[4]
- Quickly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 2 minutes. Do not submerge the cap and O-ring to prevent contamination.
- Once thawed, decontaminate the vial by spraying with 70% ethanol.
- Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Aspirate the supernatant, which contains the cryoprotective agent (e.g., DMSO).
- Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[5]
- Transfer the cell suspension to the prepared culture flask.
- Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.[3]

- Check for cell attachment the following day and replace the medium to remove any remaining dead cells.[5]

Subculturing (Passaging) of NCI-H441 Cells

Subculture cells when they reach >80% confluence.[4]

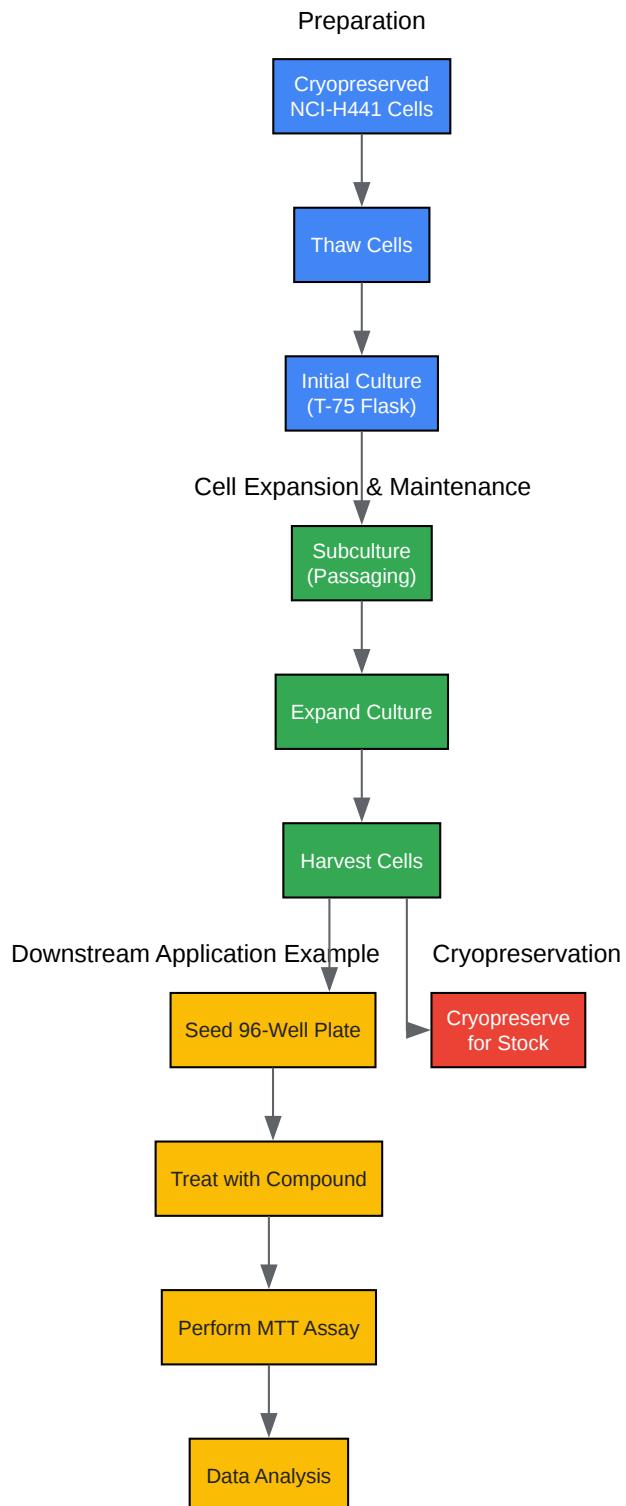
- Aspirate and discard the culture medium from the flask.
- Briefly rinse the cell layer with a sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium to remove any residual serum that may inhibit trypsin.[1]
- Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution to a T-75 flask and incubate at 37°C for 5 to 15 minutes. Observe the cells under a microscope until they are detached. Avoid agitating the flask to prevent cell clumping.
- Once the cells are detached, add 6.0 to 8.0 mL of complete growth medium to the flask to inactivate the trypsin.[1]
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 to 10 minutes.[1]
- Discard the supernatant and resuspend the cell pellet in fresh growth medium.
- Determine the viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.
- Add the appropriate volume of the cell suspension to new culture vessels at a recommended seeding density of 5×10^3 to 7×10^3 viable cells/cm².[1]
- Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO₂.[1]

Cryopreservation of NCI-H441 Cells

- Follow the subculturing protocol until step 7.

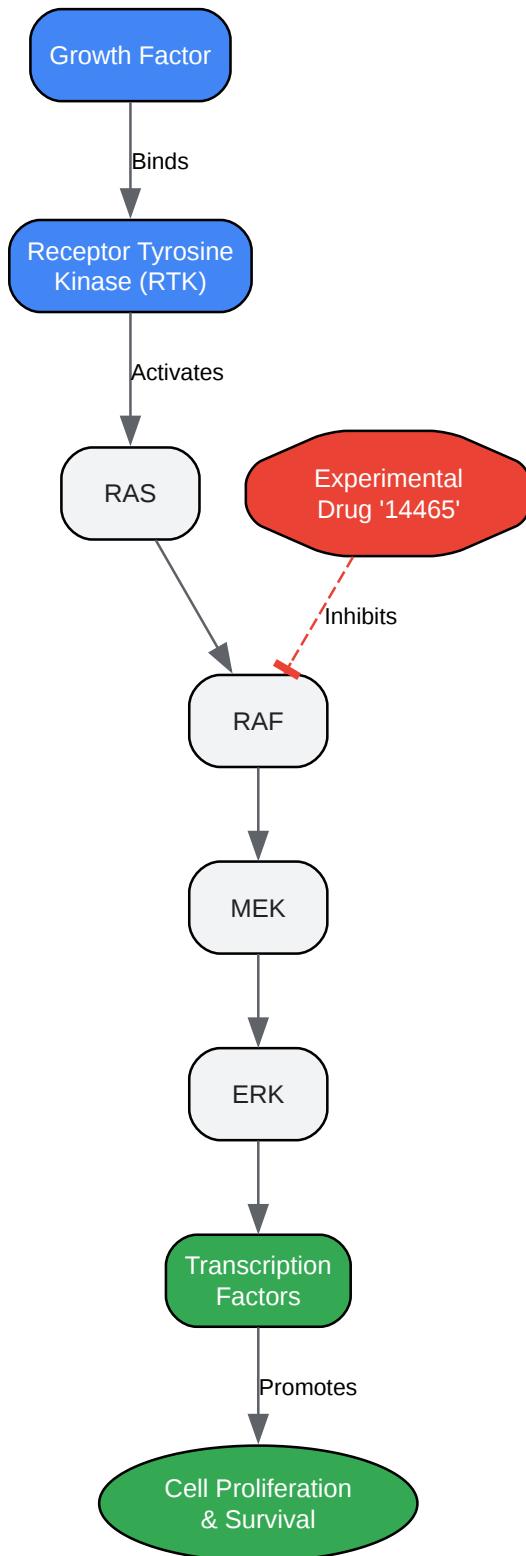
- After centrifugation, resuspend the cell pellet in a pre-chilled freezing medium. A common freezing medium consists of 95% FBS and 5% DMSO or 50% FBS, 40% growth medium, and 10% DMSO.[1][5] A cell density of 3.25×10^6 cells/mL is recommended.[5]
- Aliquot 1 mL of the cell suspension into sterile cryovials.
- Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours.[5]
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Cell Viability Assessment using MTT Assay


This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]

- Seed NCI-H441 cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well in 100 μL of complete growth medium.[9] Include wells with medium only for background control.
- Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Treat the cells with the desired concentrations of the experimental compound and incubate for the desired exposure time (e.g., 48 hours). Include a vehicle control group.
- After the incubation period, add 10 μL of a 5 mg/mL MTT solution in PBS to each well.
- Incubate the plate for 3 to 4 hours at 37°C.[7][9]
- After incubation, add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
- Incubate the plate for an additional 4 hours to overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[7][9]
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

- Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.


Visualizations

Experimental Workflow for NCI-H441 Cell Culture and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for NCI-H441 cell culture and viability analysis.

Hypothetical Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Hypothetical MAPK/ERK signaling pathway and drug inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bcrj.org.br [bcrj.org.br]
- 2. NCI-60 - Wikipedia [en.wikipedia.org]
- 3. NCI-H441 Cells [cytion.com]
- 4. patrols-h2020.eu [patrols-h2020.eu]
- 5. researchgate.net [researchgate.net]
- 6. NCI-H441 Cell Complete Medium - Elabscience® [elabscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for NCI-14465 Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15574885#nci-14465-experimental-protocol-for-cell-culture>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com